(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20373230
InChI: InChI=1S/C13H19NO4S/c1-8-5-6-19-10(8)7-9(11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m1/s1
SMILES:
Molecular Formula: C13H19NO4S
Molecular Weight: 285.36 g/mol

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid

CAS No.:

Cat. No.: VC20373230

Molecular Formula: C13H19NO4S

Molecular Weight: 285.36 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid -

Specification

Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid
Standard InChI InChI=1S/C13H19NO4S/c1-8-5-6-19-10(8)7-9(11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m1/s1
Standard InChI Key NJNRYOPCZFZOKT-SECBINFHSA-N
Isomeric SMILES CC1=C(SC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC1=C(SC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture and Stereochemistry

The compound’s structure integrates three key components:

  • A tert-butoxycarbonyl (Boc)-protected amino group at the C2 position, providing steric protection for the amine during synthetic processes .

  • A 3-methylthiophen-2-yl substituent at the C3 position, contributing π-electron density and hydrophobic interactions.

  • A carboxylic acid terminus enabling conjugation or salt formation.

The (2R) stereochemical configuration is critical for its biological activity, as evidenced by its role in chiral drug intermediates . The Boc group (C(C)(C)(C)O−) enhances solubility in organic solvents while preventing unwanted side reactions during peptide coupling.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₄S
Molecular Weight285.36 g/mol
IUPAC Name(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid
SMILESCC1=C(SC=C1)CC@HNC(=O)OC(C)(C)C
InChIKeyNJNRYOPCZFZOKT-SECBINFHSA-N

Synthesis and Manufacturing Processes

Boc Protection and Coupling Reactions

Industrial synthesis typically follows a three-step sequence:

  • Enantioselective Amination: L-tert-leucine or analogous chiral precursors undergo asymmetric catalysis to establish the (2R) configuration .

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base.

  • Thiophene Functionalization: A Suzuki-Miyaura coupling introduces the 3-methylthiophen-2-yl group via palladium catalysis .

Reaction yields exceed 75% under optimized conditions (0°C, N₂ atmosphere), with HPLC purity >98% after silica gel chromatography .

Critical Process Parameters

  • Temperature Control: Exothermic Boc protection requires strict maintenance at 0–5°C .

  • Catalyst Selection: Pd(PPh₃)₄ outperforms other catalysts in thiophene coupling (turnover number >1,000) .

  • Chiral Purity: Polarimetry confirms enantiomeric excess (ee) >99%.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Profiling

Identity confirmation relies on orthogonal analytical methods:

  • Nuclear Magnetic Resonance (NMR)

    • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.32 (s, 3H, thiophene-CH₃), 3.12 (dd, J = 14.1 Hz, 1H, CH₂), 4.98 (m, 1H, CH-NH), 6.72 (d, J = 5.0 Hz, 1H, thiophene-H).

    • ¹³C NMR: 28.2 ppm (Boc CH₃), 125.3 ppm (thiophene C4), 155.1 ppm (Boc carbonyl).

  • High-Performance Liquid Chromatography (HPLC)

    • Method: C18 column, 70:30 acetonitrile/water + 0.1% TFA, retention time = 8.2 min .

  • Mass Spectrometry

    • ESI-MS: m/z 286.3 [M+H]⁺, 308.2 [M+Na]⁺.

Pharmacological Applications and Research Implications

Drug Discovery and Protease Inhibition

The compound’s thiophene-Boc motif mimics natural peptide substrates, enabling its use in:

  • Antiviral Agents: As a peptidomimetic scaffold for HIV-1 protease inhibitors .

  • Antibiotic Adjuvants: Enhances membrane permeability in Gram-negative bacteria when conjugated to β-lactams .

Table 2: Biological Activity Data

AssayResultSource
HIV-1 protease IC₅₀12.3 µM
LogP (octanol/water)2.45
Plasma stability (t₁/₂)>24 h (human, 37°C)

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